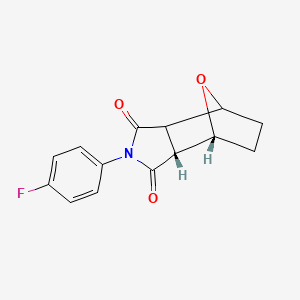
N-(p-Fluorophenyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(p-Fluorophenyl)-7-oxabicyclo(221)heptane-2,3-dicarboximide is a synthetic organic compound that belongs to the class of bicyclic compounds These compounds are characterized by their unique ring structures, which often impart specific chemical and physical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(p-Fluorophenyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide typically involves multiple steps, starting from readily available precursors. Common synthetic routes may include:
Formation of the Bicyclic Core: This step often involves a Diels-Alder reaction between a diene and a dienophile to form the bicyclic structure.
Introduction of the Fluorophenyl Group: This can be achieved through nucleophilic aromatic substitution or other suitable methods.
Formation of the Imide Group: This step may involve the reaction of an anhydride with an amine to form the imide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
化学反応の分析
Types of Reactions
N-(p-Fluorophenyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different reactivity.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under various conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
N-(p-Fluorophenyl)-7-oxabicyclo(22
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.
Industry: Use in the development of new materials with unique properties.
作用機序
The mechanism of action of N-(p-Fluorophenyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl group could enhance binding affinity or selectivity for certain targets.
類似化合物との比較
Similar Compounds
- N-(p-Chlorophenyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide
- N-(p-Bromophenyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide
- N-(p-Methylphenyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide
Uniqueness
The unique combination of the fluorophenyl group and the bicyclic structure in N-(p-Fluorophenyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide may impart distinct chemical properties, such as increased stability, enhanced reactivity, or specific biological activity, compared to its analogs.
特性
CAS番号 |
30627-45-3 |
|---|---|
分子式 |
C14H12FNO3 |
分子量 |
261.25 g/mol |
IUPAC名 |
(7R,7aR)-2-(4-fluorophenyl)-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione |
InChI |
InChI=1S/C14H12FNO3/c15-7-1-3-8(4-2-7)16-13(17)11-9-5-6-10(19-9)12(11)14(16)18/h1-4,9-12H,5-6H2/t9-,10?,11+,12?/m1/s1 |
InChIキー |
JZOOGZLOTZJKAO-ZYGVAYEYSA-N |
異性体SMILES |
C1CC2C3[C@H]([C@@H]1O2)C(=O)N(C3=O)C4=CC=C(C=C4)F |
正規SMILES |
C1CC2C3C(C1O2)C(=O)N(C3=O)C4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]octane-1-sulfonamide](/img/structure/B13424275.png)
![dibenzo[b,f][1,4]thiazepin-11(10H)-one 5,5-dioxide](/img/structure/B13424282.png)
![4-[(1R,2R)-1-hydroxy-2-methyl-3-piperidin-1-ylpropyl]benzoic acid](/img/structure/B13424299.png)
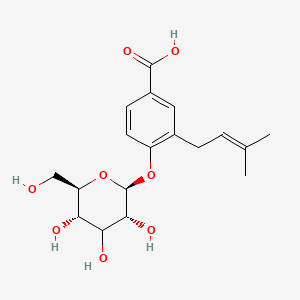

![3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene 7,7-dioxide](/img/structure/B13424308.png)
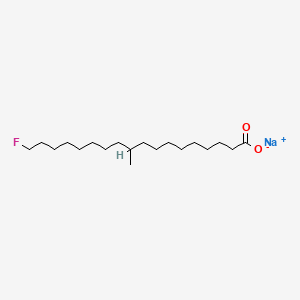

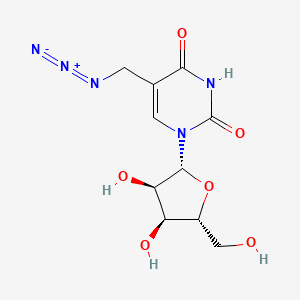
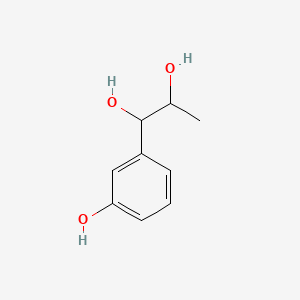
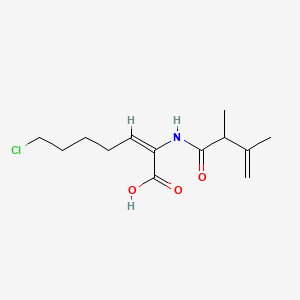
![N-[(3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene)amino]-4-methylbenzenesulfonamide](/img/structure/B13424344.png)
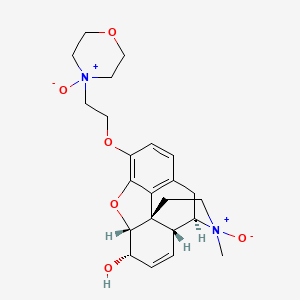
![2-[Bromo(difluoro)methyl]-7-fluoro-1,3-benzoxazole](/img/structure/B13424353.png)
